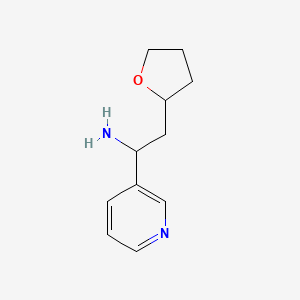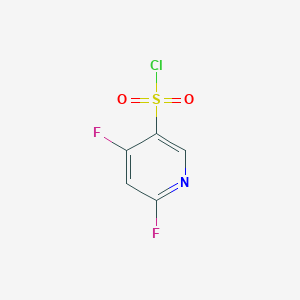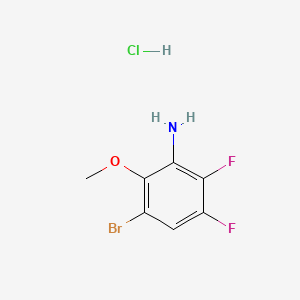
3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H7BrF2NO·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with aniline as the starting material.
Bromination: Aniline is first brominated using bromine or a bromine source in the presence of a catalyst to introduce the bromine atom at the desired position on the benzene ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas source to introduce the fluorine atoms.
Methoxylation: The fluorinated intermediate is then reacted with a methoxylating agent, such as dimethyl sulfate or methanol, to introduce the methoxy group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted anilines with different functional groups replacing the bromine or fluorine atoms.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
科学的研究の応用
3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It is also used in the development of fluorescent probes for biological imaging.
Medicine: It is investigated for its potential therapeutic properties, including its use as an anti-cancer agent or in the treatment of neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved vary depending on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
3-Bromo-2-methoxyaniline: Similar structure but lacks the fluorine atoms.
5-Bromo-2-methoxyaniline: Similar structure but lacks the fluorine atoms and has a different bromine position.
3-Bromo-5-fluoro-2-methoxyaniline: Similar structure but lacks one fluorine atom.
Uniqueness
3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride is unique due to the presence of both bromine and fluorine atoms along with a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H7BrClF2NO |
|---|---|
分子量 |
274.49 g/mol |
IUPAC名 |
5-bromo-2,3-difluoro-6-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C7H6BrF2NO.ClH/c1-12-7-3(8)2-4(9)5(10)6(7)11;/h2H,11H2,1H3;1H |
InChIキー |
ALJWKFLDUPVQSV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1N)F)F)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


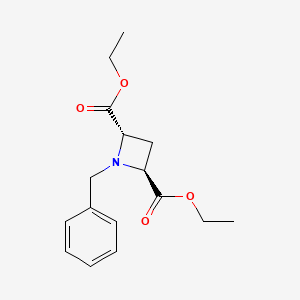


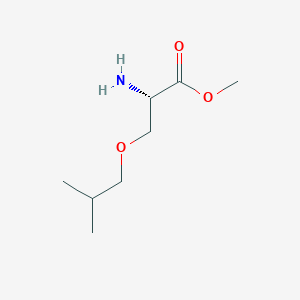

![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
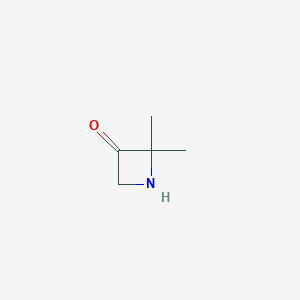
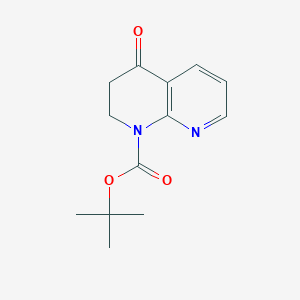
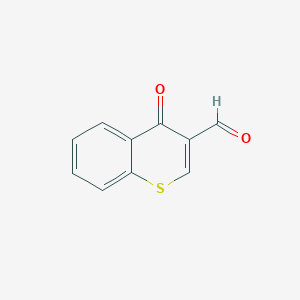
![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)

